![molecular formula C16H19NOS B2937064 N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide CAS No. 2097860-09-6](/img/structure/B2937064.png)
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been found to have a similar effect to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Aplicaciones Científicas De Investigación
G-Protein-Coupled Receptor (GPR52) Agonists
The compound “N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide” has been studied for its potential as a GPR52 agonist. GPR52 is an orphan Gs-coupled receptor, and its activation can lead to the accumulation of intracellular cAMP . This pathway is significant because it can counteract dopamine D2 receptor signaling and activate dopamine D1/N-methyl-d-aspartate receptors. As such, GPR52 agonists are being researched for their potential to alleviate symptoms of psychotic disorders .
Electrochemical Synthesis
In the field of synthetic chemistry, the benzothiophene moiety of the compound is valuable for its applications in medicinal chemistry and materials science. An electrochemically-promoted synthesis approach has been developed for the construction of benzothiophene derivatives, which is important for creating efficient methods for the synthesis of these compounds under green conditions .
Antimicrobial Activity
Benzothiophene derivatives have been evaluated for their antimicrobial properties. Some studies have shown that certain benzothiophene compounds exhibit high antibacterial activity against Staphylococcus aureus . This suggests that “N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide” could be further researched for its potential use as an antibacterial agent.
Mecanismo De Acción
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotonin system . This system has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the 5-HT1A receptors. By modulating these receptors, the compound could potentially influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Propiedades
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAFVMABQSERMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

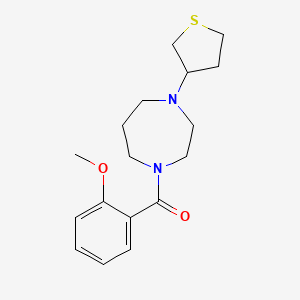
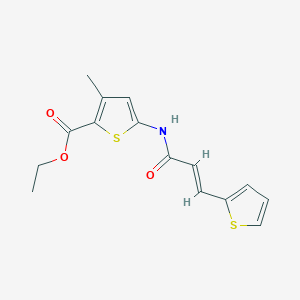
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)
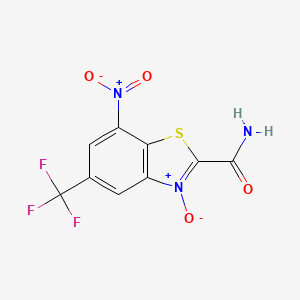
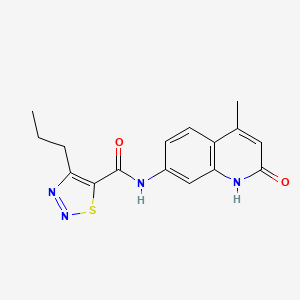
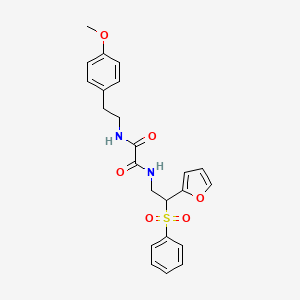
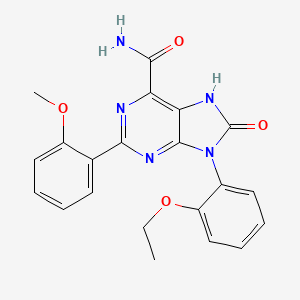
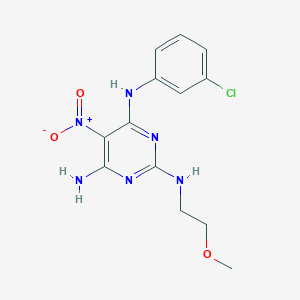
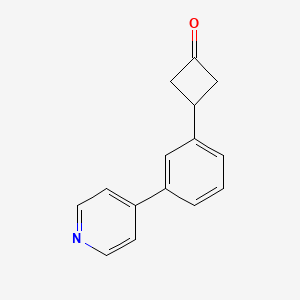
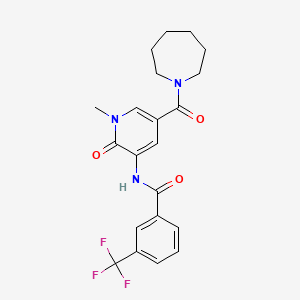
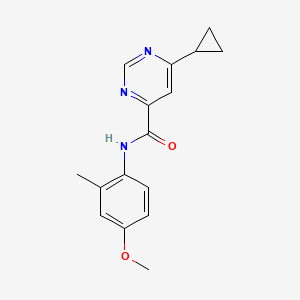
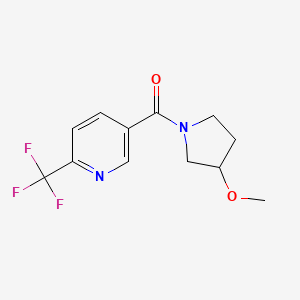
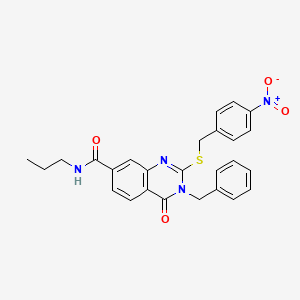
![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)